N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(18-22-14-3-1-2-4-15(14)25-18)21-11-13-5-9-23(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENOECKYTJLGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine-piperidine intermediate: This involves the reaction of pyrazine with piperidine under specific conditions to form the pyrazin-2-ylpiperidine intermediate.
Coupling with benzo[d]thiazole-2-carboxylic acid: The intermediate is then coupled with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
The synthesis of this compound typically involves several steps:
- Formation of Pyrazine-Piperidine Intermediate : Pyrazine reacts with piperidine to form the pyrazin-2-ylpiperidine intermediate.
- Coupling Reaction : The intermediate is coupled with benzo[d]thiazole-2-carboxylic acid using coupling reagents like EDCI in the presence of bases such as triethylamine.
- Purification : The final product is purified through techniques like column chromatography or recrystallization.
This compound has been investigated for several biological activities:
Anticancer Activity
A study evaluated various benzo[d]thiazole derivatives against cancer cell lines, highlighting that derivatives with piperidine substitutions exhibited enhanced cytotoxicity compared to non-substituted compounds. This suggests a potential role in anticancer drug development.
Antimicrobial Efficacy
Research has shown that derivatives of this compound are effective against drug-resistant bacterial strains, indicating its potential for treating infections caused by resistant pathogens .
Scientific Research Applications
The compound's unique structure allows for diverse applications in scientific research:
Medicinal Chemistry
The compound serves as a lead molecule in the development of new therapeutic agents targeting various diseases due to its favorable pharmacological properties.
Biological Studies
It is utilized in studies to investigate interactions with biological targets such as enzymes and receptors, contributing to the understanding of disease mechanisms and treatment strategies.
Pharmaceutical Development
This compound is being explored for its potential in drug formulation, particularly in creating more effective treatments with reduced toxicity .
Case Studies
Several case studies have highlighted the compound's efficacy and applications:
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues of Benzo[d]thiazole Carboxamides
describes several benzo[d]thiazole-2-carboxamide derivatives with varying substituents. These compounds share the benzo[d]thiazole-carboxamide backbone but differ in the amine substituents attached to the piperidine or alkyl chains. Key examples include:
| Compound ID | Substituent(s) | Synthesis Yield | Physical State |
|---|---|---|---|
| 3e | Cycloheptylamine-derived | 33% | Brown solid |
| 3f | Cyclohexylmethylamine-derived | 26.2% | White solid |
| 3g | Cyclopropylamine-derived | 10.2% | Brown semi-solid |
| 4a | Pyrrolidin-1-yl-ethylamine-derived | 21.2% | White solid |
However, lower yields in analogs like 3g suggest steric or electronic challenges in coupling reactions, which could also apply to the target compound’s synthesis .
Thiazole Carboxamide Derivatives
highlights substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., compounds 3a–s). These feature a thiazole core instead of benzo[d]thiazole and a pyridine substituent rather than pyrazine. Key differences:
Piperidine-Containing Compounds
Piperidine derivatives in (e.g., fentanyl analogs) and (e.g., goxalapladib) share the piperidine scaffold but lack the benzo[d]thiazole or pyrazine motifs. These compounds emphasize the pharmacological versatility of piperidine, though their opioid or anti-atherosclerosis mechanisms diverge significantly from the presumed targets of the benzo[d]thiazole-pyrazine compound .
Pyrimidine and Pyrazine Derivatives
and describe pyrimidine and pyrazino-pyrimidine compounds (e.g., compounds 1–3 in ). While structurally distinct, these highlight the prevalence of nitrogen-rich heterocycles in drug design. For instance, the pyrazine ring in the target compound may mimic pyrimidine’s role in nucleotide-like interactions, as seen in ’s compound 1 .
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves several key steps:
Formation of the Pyrazine-Piperidine Intermediate:
- The reaction of pyrazine with piperidine to create the pyrazin-2-ylpiperidine intermediate.
Coupling with Benzo[d]thiazole-2-carboxylic Acid:
- This step involves using a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine to form the final amide bond.
Purification:
- The product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity for biological testing.
2.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 1.68 | Tubulin polymerization inhibition |
| Compound B | HeLa (cervical cancer) | 0.29 | Cell cycle arrest at G2/M phase |
| Compound C | MCF7 (breast cancer) | 1.58 | Induction of apoptosis |
These findings suggest that compounds with similar moieties may inhibit tubulin polymerization and induce cell cycle arrest, making them promising candidates for further development in cancer therapy .
2.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have demonstrated its effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits potent antibacterial activity, which could be leveraged in developing new antimicrobial agents .
3. Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
Case Study 1: Anticancer Screening
A study evaluated a series of benzo[d]thiazole derivatives against a panel of cancer cell lines, revealing that those with piperidine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against drug-resistant bacterial strains, showing significant inhibition and suggesting potential for treating infections caused by resistant pathogens.
4. Conclusion
This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial contexts. Its unique structural features contribute to its efficacy, warranting further exploration in medicinal chemistry and drug development.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Coupling Reactions : Use carboxamide intermediates and amines (e.g., 1-(pyrazin-2-yl)piperidin-4-amine) under reflux conditions. For example, Method A (acid-amine coupling) yielded 39% for a structurally similar thiazole carboxamide .
- Solvent Systems : Ethanol (EtOH) or acetonitrile with triethylamine as a base, as seen in reactions achieving 85–95% yields for pyrazine derivatives .
- Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) or preparative HPLC (NH4HCO3 buffer, MeCN-H2O) to isolate pure products .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ = 8.64 ppm for pyrazine protons in ) .
- LC-MS/APCI-ESI : Confirm molecular weight (e.g., m/z = 447.2 for compound 58 in ) .
- HPLC : Assess purity (>95% for most analogs in and ) .
Q. What are common challenges in purification, and how are they addressed?
- Challenges : Low yields due to byproduct formation (e.g., 6% yield for compound 59 in ) .
- Solutions :
- Use preparative TLC for small-scale separations .
- Optimize solvent polarity (e.g., 25% EtOAc in PE for column chromatography) .
Advanced Research Questions
Q. How do structural modifications at the piperidine or benzothiazole moieties influence biological activity?
- SAR Insights :
- Piperidine Substitutions : 4,4-Difluoropiperidine analogs ( ) showed altered lipophilicity, potentially enhancing membrane permeability .
- Benzothiazole Modifications : Replacement with benzoimidazole ( ) reduced activity in UT receptor binding assays, highlighting the thiazole core’s importance .
Q. How can computational methods guide the design of derivatives targeting specific receptors?
- Approaches :
- Molecular Docking : Used to predict binding poses (e.g., compound 9c in showed interactions with hydrophobic pockets via benzodioxole groups) .
- Pharmacophore Modeling : Prioritize substituents like trifluoromethyl groups ( ) for improved metabolic stability .
Q. What strategies resolve contradictions in bioactivity data across analogs?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
